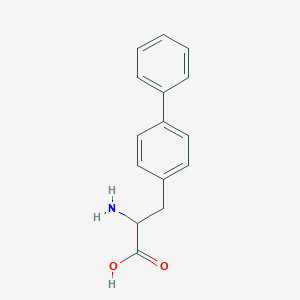

2-Amino-3-(4-biphenylyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(4-biphenylyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

2-Amino-3-(4-biphenylyl)propanoic acid, also known as a derivative of phenylalanine, is an organic compound with the molecular formula C15H15N2O2. This compound has garnered attention in various fields of research due to its potential biological activities, including its effects on metabolic pathways, enzyme interactions, and cellular signaling.

Structure and Function

The structural characteristics of this compound allow it to interact with various biological molecules. The presence of amino groups enhances its reactivity and ability to form hydrogen bonds, which is crucial for its biological function. These interactions can modulate enzyme activity and influence cellular processes such as gene expression and metabolic regulation.

The mechanism of action involves binding interactions with specific enzymes and receptors. The compound may act as an inhibitor or activator of enzymatic activity, thereby influencing metabolic pathways. For instance, it has been noted to affect anabolic hormone secretion and muscle metabolism during exercise.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness. For example, in vitro tests demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.010 |

| Pseudomonas aeruginosa | 0.015 |

This table summarizes the MIC values for different bacterial strains, indicating the compound's potential as an antimicrobial agent.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. It is believed to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, potentially enhancing cognitive function and providing protection against neuronal damage .

Study on Muscle Recovery

A study published in a peer-reviewed journal investigated the effects of this compound on muscle recovery post-exercise. Participants who received supplementation showed reduced markers of muscle damage and inflammation compared to a placebo group. This suggests that the compound may play a role in enhancing recovery through its anabolic effects on muscle tissue.

Antimicrobial Efficacy Research

In another case study, researchers evaluated the antimicrobial efficacy of various phenylalanine derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains, making it a candidate for further development as an antibiotic agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Neuropharmacological Applications

2-Amino-3-(4-biphenylyl)propanoic acid is structurally related to amino acids and has been investigated for its role as a neurotransmitter modulator. Its derivatives have shown promise in the development of drugs targeting neurological disorders.

- Inhibition of Monoamine Oxidase : Research indicates that compounds similar to this compound can act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. Inhibitors of MAO-B can increase the levels of neurotransmitters such as dopamine, thereby alleviating symptoms associated with these conditions .

- Neuroprotective Effects : Studies have suggested that certain derivatives may exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells, making them candidates for further exploration in treating Alzheimer's disease and other cognitive impairments.

Agricultural Sciences

2.1. Plant Growth Regulators

The compound has been evaluated for its potential as a plant growth regulator. Research indicates that its application can enhance plant growth and yield by modulating hormonal pathways.

- Enhancement of Stress Tolerance : this compound has been shown to improve plant resilience against abiotic stress factors such as drought and salinity. This is achieved through mechanisms involving the regulation of stress-responsive genes and metabolic pathways .

- Role in Root Development : Experimental studies have demonstrated that this compound can stimulate root growth, which is essential for nutrient uptake and overall plant health.

Biochemical Research

3.1. Protein Interaction Studies

The compound is utilized in biochemical research to study protein interactions and functions due to its ability to mimic natural amino acids.

- Alanine Scanning Mutagenesis : Researchers employ this compound in alanine scanning mutagenesis experiments to identify critical residues in protein structures that affect function or stability. This technique is vital for understanding enzyme mechanisms and developing targeted therapies .

Case Studies

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group undergoes nucleophilic substitution with electrophilic reagents under controlled conditions.

Key Examples:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF solvent at −5–10°C produces N-alkylated derivatives. Yields exceed 75% when using NaOH as a base .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms stable amides. Boc-protected analogs are synthesized using tert-butoxycarbonyl (Boc) anhydride .

Reaction Conditions:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF | −5–10°C | 79% | |

| Acetyl chloride | CH₂Cl₂ | 0–25°C | 82% |

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification, amidation, and hydrolysis.

Esterification:

-

Reacts with ethanol in the presence of HCl gas to form ethyl esters. This method achieves 81% yield under reflux conditions .

-

Amidation : Coupling with amines using EDC/HOBt produces biphenyl-containing peptides. For example, reaction with glycine methyl ester yields dipeptide derivatives.

Hydrolysis:

-

Boc-protected esters are deprotected under acidic conditions (e.g., 15% HCl) to regenerate the free carboxylic acid .

Amino Group Protection/Deprotection

The amino group is protected using Boc or Fmoc groups for selective functionalization:

-

Protection : Boc anhydride in THF with DMAP catalyst achieves >90% protection efficiency .

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups quantitatively .

Oxidation and Reduction

-

Oxidation : The biphenyl ring is resistant to mild oxidants but undergoes hydroxylation with KMnO₄ in acidic media .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted analogs to amines without affecting the biphenyl core .

Cross-Coupling Reactions

The biphenyl system enables participation in Suzuki-Miyaura couplings:

-

Example : Halogenated derivatives (e.g., 4-bromo-biphenyl analogs) react with aryl boronic acids using Pd(PPh₃)₄ catalyst, yielding extended π-conjugated systems .

Optimization Data:

| Catalyst | Ligand | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 88% | |

| Pd(OAc)₂ | SPhos | 92% |

Stereochemical Modifications

Eigenschaften

IUPAC Name |

2-amino-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLABDVDPYLRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457350 |

Source

|

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76985-08-5 |

Source

|

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.